
3-Pyridinemethanol,a-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinemethanol,a-2-thiazolyl- is a compound that combines a pyridine ring with a thiazole ring, connected through a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,a-2-thiazolyl- can be achieved through various methods. One common approach involves the photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal using TiO2 nanotubes as a photoanode . The reaction conditions include the use of ethylene glycol, Na2SO4, and an applied potential. The reaction activity and product selectivities are influenced by factors such as nanotube morphology, applied potential, Na2SO4 concentration, stirring speed, and pH .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and selectivity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinemethanol,a-2-thiazolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid .
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, TiO2 nanotubes, and various solvents such as ethylene glycol. The reaction conditions, such as temperature, pH, and stirring speed, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from these reactions include 3-pyridinemethanal and nicotinic acid. These products have significant applications in various fields, including medicine and industry .
Wissenschaftliche Forschungsanwendungen
3-Pyridinemethanol,a-2-thiazolyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Pyridinemethanol,a-2-thiazolyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit tyrosinase catalytic activity, leading to reduced melanin biosynthesis in normal human epidermal melanocytes . This inhibition occurs through the ubiquitin-dependent proteasome pathway, which accelerates tyrosinase degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinemethanol: An aromatic primary alcohol that serves as a key moiety in many bio-active and industrially important compounds.
1-Phenyl-3-(2-thiazolyl)-2-thiourea: A compound known for its inhibitory effects on tyrosinase catalytic activity and its potential use as a depigmentation agent.
Uniqueness
3-Pyridinemethanol,a-2-thiazolyl- is unique due to its combined pyridine and thiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
1011-28-5 |
|---|---|
Molekularformel |
C9H8N2OS |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
pyridin-3-yl(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H8N2OS/c12-8(9-11-4-5-13-9)7-2-1-3-10-6-7/h1-6,8,12H |
InChI-Schlüssel |
SZXIESCSFKZZMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(C2=NC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)

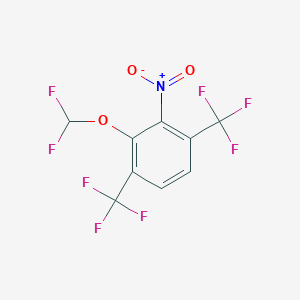
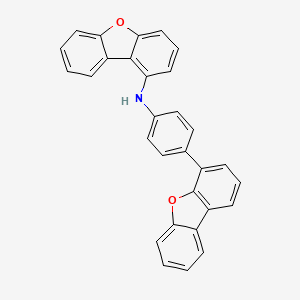
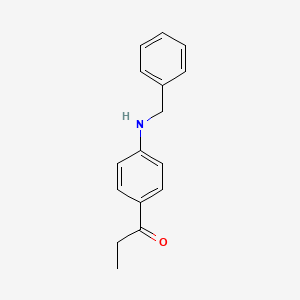
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)

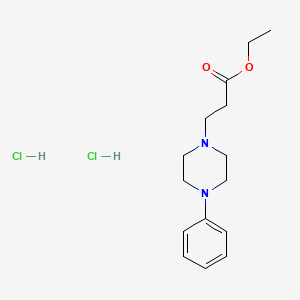
![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
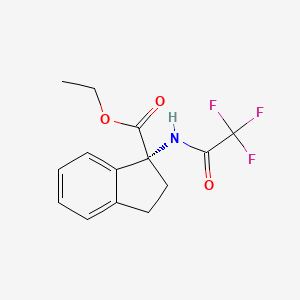
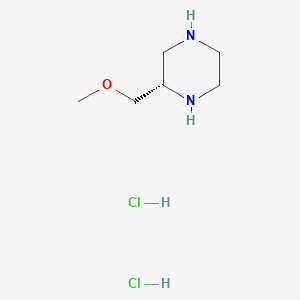

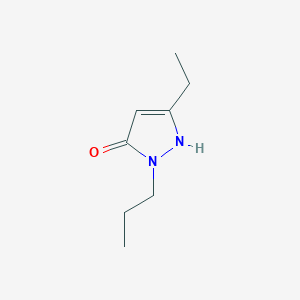
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)
